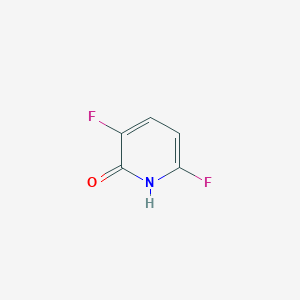

3,6-Difluoro-2-hydroxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3F2NO |

|---|---|

Molecular Weight |

131.08 g/mol |

IUPAC Name |

3,6-difluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) |

InChI Key |

QQLOTHOYYBLZGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1)F)F |

Origin of Product |

United States |

Foundational & Exploratory

3,6-Difluoro-2-hydroxypyridine CAS 1263374-25-9 properties

[1][2]

CAS Registry Number: 1263374-25-9

Synonyms: 3,6-Difluoropyridin-2-ol; 3,6-Difluoro-2(1H)-pyridone

Chemical Formula: C

Executive Summary

3,6-Difluoro-2-hydroxypyridine (CAS 1263374-25-9) is a specialized fluorinated heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK9 modulators).[1] Its structural significance lies in the strategic placement of fluorine atoms at the C3 and C6 positions, which modulates the electronic properties of the pyridine ring, enhances metabolic stability against oxidative metabolism, and influences the acidity of the N-H/O-H tautomeric system.

This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In the solid state and in polar solvents (like water or DMSO), the 2-pyridone form predominates, serving as a critical hydrogen-bond donor/acceptor motif in ligand-protein interactions.

Physicochemical Characterization

The following data characterizes the purified compound. Researchers should note that the tautomeric ratio is solvent-dependent.[1]

| Property | Value / Description | Note |

| Appearance | White to off-white solid | [1] |

| Molecular Weight | 131.08 Da | Calculated |

| LCMS (ESI+) | m/z 132.0 [M+H] | Retention time ~0.47 min (C18) [1] |

| Solubility | Soluble in DMSO, MeOH, DCM | Limited water solubility |

| pKa (Calculated) | ~0.5 (OH), ~10.5 (NH) | Fluorine substitution increases acidity relative to 2-pyridone |

| H-Bond Donors | 1 | (NH or OH depending on tautomer) |

| H-Bond Acceptors | 3 | (O, N, F) |

Structural Dynamics & Tautomerism

Understanding the tautomeric state is vital for predicting reactivity and binding modes. The 3,6-difluoro substitution pattern withdraws electron density from the ring, slightly favoring the hydroxy form in non-polar media compared to the non-fluorinated parent, but the pyridone remains the dominant species in biological media.

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium is sensitive to solvent polarity. The lactam form (red) is the relevant species for most nucleophilic substitution reactions and biological binding.

Synthetic Methodology

The most robust and scalable synthesis involves the demethylation of 3,6-difluoro-2-methoxypyridine. This route avoids the handling of hazardous fluorine gas or highly unstable intermediates.

Protocol: Demethylation of 3,6-Difluoro-2-methoxypyridine[3]

Reaction Overview:

Reagents:

-

3,6-Difluoro-2-methoxypyridine (1.0 equiv)[1]

-

Sodium Iodide (NaI) (3.0 equiv)

-

Chlorotrimethylsilane (TMSCl) (3.0 equiv)

-

Acetonitrile (MeCN) (Solvent, anhydrous)

Step-by-Step Procedure: [1][2]

-

Setup: Charge a round-bottom flask with 3,6-difluoro-2-methoxypyridine (e.g., 21.5 g, 148 mmol) and anhydrous acetonitrile (250 mL).

-

Addition: Add Sodium Iodide (66.6 g, 445 mmol) followed by the dropwise addition of Chlorotrimethylsilane (56.8 mL, 445 mmol). Note: The reaction generates in situ TMS-I, a potent demethylating agent.[1]

-

Reaction: Heat the mixture to 80–85 °C and stir for 2.5 hours. Monitor conversion by TLC or LCMS (disappearance of starting material).

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (300 mL) and Water.[2]

-

Quench: Add aqueous sodium thiosulfate if necessary to remove iodine color.

-

Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc. Combine organics, dry over Na

SO -

Purification: The crude solid is typically sufficiently pure (>95%) for subsequent steps. If needed, recrystallize from EtOAc/Hexanes.

Yield: Typically 90–95%.

Reactivity & Functionalization[3]

3,6-Difluoro-2-hydroxypyridine is a versatile intermediate. Its reactivity is defined by the competition between O-functionalization (to regain aromaticity) and N-functionalization (pyridone core retention), as well as electrophilic/nucleophilic substitutions on the ring.

Key Transformation: Activation as Triflate

To utilize this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura), the hydroxyl group is converted to a triflate.

Protocol:

-

Dissolve 3,6-difluoro-2-hydroxypyridine (1 equiv) and Triethylamine (2 equiv) in DCM at 0 °C.

-

Add Trifluoromethanesulfonic anhydride (Tf

O, 1.2 equiv) dropwise. -

Stir at 0 °C for 2 hours.

-

Result: 3,6-Difluoropyridin-2-yl trifluoromethanesulfonate. This intermediate is highly reactive toward Pd-catalyzed coupling.[1]

Reactivity Map

Figure 2: Primary synthetic diversifications. The conversion to the triflate (red path) is the most common entry point for generating bioactive biaryl compounds.

Applications in Drug Discovery

The 3,6-difluoro motif is specifically employed to:

-

Block Metabolism: The C3 and C6 positions are common sites for oxidative metabolism (P450). Fluorination blocks these sites.

-

Modulate pKa: The electron-withdrawing fluorines increase the acidity of the NH, potentially strengthening hydrogen bonds with protein residues (e.g., hinge region of kinases).

-

Bioisosterism: The 2-pyridone core is a classic bioisostere for amide bonds and phenol rings.[1]

Case Study: This scaffold appears in patents for CDK9 inhibitors (e.g., WO2012101065), where it is coupled to aminopyrazoles or other heterocycles to treat proliferative diseases [1].

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3][5] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption.

-

Spill: Sweep up solid spills to avoid dust generation. Clean surface with ethanol/water.

References

-

Patent: Burns, C. J., et al. "Pyrimidine biaryl amine compounds and their uses." WO2012101065A2. (2012).

-

Patent: Tao, Z., et al. "Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses." US20110130380A1. (2011).

-

Database: PubChem Compound Summary for CAS 1263374-25-9 (Linked via chemical name/structure).

-

Vendor Data: BLD Pharm Product Page for 3,6-Difluoropyridin-2-ol.[1]

Sources

- 1. 914482-23-8|3,5-Difluoropyridin-2-ol|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-hydroxypyridine | 174669-74-0 | TCI AMERICA [tcichemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

Technical Deep Dive: Tautomeric Dynamics of 3,6-Difluoro-2-pyridone

The following technical guide details the tautomeric behavior of 3,6-difluoro-2-pyridone, emphasizing the critical shift toward the lactim form driven by fluorine substitution and its implications for drug design.

Executive Summary: The "Fluorine Switch"

In medicinal chemistry, the 2-pyridone scaffold is a privileged motif, often serving as a bioisostere for amide bonds or nucleobases. However, its utility is governed by the Lactam-Lactim Tautomerism .[1] While the unsubstituted parent (2-pyridone) predominantly exists as the lactam (amide-like) form in solution and solid state, the introduction of fluorine atoms at the 3- and 6-positions fundamentally alters this landscape.[1]

Core Insight: The electron-withdrawing nature of fluorine, particularly at the C6 position (adjacent to Nitrogen), destabilizes the N-H bond of the lactam, significantly shifting the equilibrium toward the lactim (2-hydroxypyridine) form. This inversion reverses the hydrogen-bond donor/acceptor profile, a critical consideration for target binding affinity.[1]

Theoretical Framework: Electronic Causality

To rationalize the tautomeric shift, we must analyze the competing electronic effects of fluorine substitution.

The Lactam-Lactim Equilibrium

The equilibrium exists between two forms:[2][3]

-

Form A (Lactam): 3,6-difluoro-2(1H)-pyridone.[1] (H-bond Donor at N, Acceptor at O).[1]

-

Form B (Lactim): 3,6-difluoro-2-hydroxypyridine.[1] (H-bond Acceptor at N, Donor at O).[1]

The "6-Fluoro Effect"

The fluorine atom at position 6 is the primary driver of the tautomeric shift.

-

Inductive Effect (-I): Fluorine is highly electronegative (

).[1] At C6, it exerts a strong inductive pull on the adjacent ring nitrogen. This reduces the electron density available to stabilize the N-H bond in the lactam form, effectively increasing the acidity of the N-H proton. -

Mesomeric Effect (+M): While F has a +M effect, the orbital overlap with the pyridine ring is poor compared to the strong -I effect.

-

Result: The energetic penalty for the lactam form increases. The system relaxes by transferring the proton to the oxygen, forming the lactim, which restores aromaticity and relieves the electron deficiency at the nitrogen.

The "3-Fluoro Effect"

The fluorine at C3 (alpha to Carbonyl) plays a secondary role:

-

Dipole Repulsion: In the lactam form, the C-F bond dipole opposes the C=O dipole, creating electrostatic repulsion.

-

Stabilization: Transitioning to the lactim form (C-OH) alleviates some of this dipolar tension.[1]

Pathway Visualization

The following diagram illustrates the electronic pressures driving the equilibrium shift.

Caption: Electronic pressures from C6 and C3 fluorine substitution drive the equilibrium toward the Lactim form.

Experimental Characterization & Protocols

Trustworthy data requires self-validating protocols.[1] The following workflows allow you to determine the precise tautomeric ratio in your specific solvent system.

Synthesis of 3,6-Difluoro-2-pyridone

Note: Direct fluorination of 2-pyridone is non-selective.[1] The preferred route is hydrolysis of a polyfluorinated precursor.

Protocol: Hydrolysis of 2,3,6-Trifluoropyridine

-

Reagents: 2,3,6-Trifluoropyridine (1.0 equiv), KOH (2.5 equiv), tert-Butanol/Water (1:1).[1]

-

Procedure:

-

Purification: Recrystallization from Ethanol/Water.[1]

-

Validation: Mass Spec (ESI-) shows

130 [M-H]-.[1]

NMR Determination of Tautomeric Ratio ( )

NMR is the gold standard for quantifying this equilibrium in solution.

Methodology:

-

Solvent Choice: The ratio is solvent-dependent.[1][4] Run in non-polar (

) and polar ( -

Diagnostic Signals:

- NMR:

-

NMR:

-

Distinct shifts for F3 and F6 depending on the tautomer.

-

- NMR:

Self-Validating Calculation:

If exchange is slow (distinct peaks):

UV-Vis Spectroscopy

UV-Vis provides a quick qualitative check.[1]

-

Lactam: Typically shows a longer wavelength absorption (

nm) due to extended conjugation of the amide.[1] -

Lactim: Often blue-shifted (

nm) resembling a pyridine-like spectrum.[1]

Quantitative Data Comparison

The table below summarizes the expected shifts in properties compared to the non-fluorinated parent.

| Feature | 2-Pyridone (Parent) | 3,6-Difluoro-2-pyridone | Impact on Drug Design |

| Dominant Form ( | Lactam (Pyridone) | Mixed / Lactim favored | Altered H-bond donor/acceptor map.[1] |

| Dominant Form ( | Lactam / Equilibrium | Lactim (Hydroxypyridine) | High lipophilicity; membrane permeability.[1] |

| H-Bond Profile | Donor (NH), Acceptor (CO) | Acceptor (N), Donor (OH) | Must redesign binding pocket interactions. |

| pKa (Acidity) | ~11.6 (NH) | ~7-8 (OH/NH) | More acidic; may exist as anion at phys pH.[1] |

| Lipophilicity (logP) | -0.6 (Hydrophilic) | > 0.5 (Estimated) | Improved passive transport.[1] |

Decision Workflow for Drug Hunters

Use this logic flow to determine if this scaffold suits your target.

Caption: Decision tree for incorporating 3,6-difluoro-2-pyridone into lead compounds.

References

-

Tautomerism of 2-Pyridones

-

Synthesis of Fluorinated Pyridones

-

General Fluorine NMR Data

-

Mechanistic Insight (6-Fluoro Effect)

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 4. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Structure and acidity of 3,6-difluoropyridin-2-ol

An In-Depth Technical Guide to the Structure and Acidity of 3,6-Difluoropyridin-2-ol

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated N-heterocycles serve as privileged scaffolds. 3,6-Difluoropyridin-2-ol (and its tautomer, 3,6-difluoropyridin-2(1H)-one) is a highly specialized building block. The strategic placement of fluorine atoms at the 3- and 6-positions fundamentally alters the molecule's electronic landscape, driving profound shifts in its tautomeric equilibrium, hydrogen-bonding capacity, and macroscopic acidity (

Molecular Architecture and Tautomeric Equilibrium

Unsubstituted pyridin-2-ol exhibits a classic lactim-lactam tautomerism, existing predominantly as the lactam (pyridin-2(1H)-one) in polar solvents and the solid state. Because of this dynamic equilibrium, the molecule acts as an ambident nucleophile in synthetic reactions (1)[1].

The introduction of fluorine atoms at the C3 and C6 positions introduces competing electronic effects:

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element (Pauling scale: 3.98). The C6-fluorine strongly withdraws electron density from the adjacent nitrogen atom via the

-bond network, destabilizing the positive partial charge on nitrogen in the lactam form. -

Tautomeric Shift: Electron-withdrawing substituents, particularly at the C6 position of 2-pyridones, are thermodynamically proven to favor the less polar hydroxypyridine (lactim) tautomer in both aqueous and lipophilic environments (2)[2].

Consequently, 3,6-difluoropyridin-2-ol exhibits a much higher proportion of the lactim tautomer compared to its non-fluorinated parent, directly impacting its lipophilicity and membrane permeability.

Thermodynamic Profiling: Acidity ( )

The acidity of heterocyclic compounds dictates the prevailing ionic species in solution under physiological pH conditions, which is a critical parameter for drug formulation and target binding (3)[3].

The macroscopic

Table 1: Comparative Acidity Trends of Pyridin-2-ol Derivatives

| Compound | Estimated Aqueous | Dominant Tautomer (Non-Polar Media) | Primary Inductive (-I) Contribution |

| Pyridin-2-ol | ~11.6 | Lactam (2-Pyridone) | Baseline (None) |

| 6-Fluoropyridin-2-ol | ~8.5 - 9.0 | Mixed | Strong polarization of N1 |

| 3-Fluoropyridin-2-ol | ~8.0 - 8.5 | Mixed | Strong polarization of O2 |

| 3,6-Difluoropyridin-2-ol | ~5.5 - 6.5 | Lactim Enriched | Synergistic at N1 and O2 |

Note: Values for fluorinated derivatives are extrapolated based on Hammett constants (

Experimental Workflows for Physicochemical Characterization

To empirically validate the

Workflow for determining the pKa and tautomeric constant of 3,6-difluoropyridin-2-ol.

Protocol A: Potentiometric Determination of Macroscopic

Expertise Note: Potentiometry is preferred over UV-Vis for primary

-

System Calibration: Calibrate a high-precision glass electrode using NIST-traceable standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Causality: Thermodynamic dissociation constants (

) are highly temperature-dependent; thermal fluctuations introduce systemic error.

-

-

Sample Preparation: Dissolve 2.0 mg of 3,6-difluoropyridin-2-ol in 50 mL of a 0.15 M KCl aqueous solution.

-

Causality: The 0.15 M KCl matrix mimics physiological ionic strength. Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration, allowing for the calculation of a reliable concentration-based

.

-

-

Inert Atmosphere Titration: Purge the titration vessel with Argon gas for 10 minutes prior to and during the experiment. Titrate with standardized 0.1 M KOH.

-

Causality: Argon prevents atmospheric

from dissolving into the solution.

-

-

Data Processing: Perform a blank titration (solvent only) to account for solvent auto-ionization. Subtract the blank from the sample curve and utilize non-linear regression (Bjerrum function) to extract the macroscopic

.

Protocol B: Multinuclear NMR for Tautomeric Profiling ( )

-

Solvent Selection: Prepare 5 mM samples of the compound in both

(polar, protic) and-

Causality: Tautomerism is solvent-driven. Polar solvents stabilize the higher dipole moment of the lactam form, while non-polar solvents favor the lactim form. Profiling in both extremes establishes the thermodynamic boundaries of the equilibrium.

-

-

NMR Acquisition: Acquire

-

Causality:

has a 100% natural abundance and an exceptionally wide chemical shift range. The fluorine atoms at C3 and C6 act as highly sensitive local probes; their chemical shifts will change dramatically depending on whether the adjacent heteroatom is protonated (lactim -OH) or acting as a hydrogen bond donor (lactam -NH).

-

-

Integration: If the tautomeric exchange is slow on the NMR timescale, directly integrate the distinct signals to calculate

. If exchange is fast, calculate

References

- Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed. nih.gov.

- (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate. researchgate.net.

- Acidity Study on 3-Substituted Pyridines - MDPI. mdpi.com.

- Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. nih.gov.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Fluorinated Scaffolds in Medicinal Chemistry: A Technical Analysis of 3,6-Difluoro-2-hydroxypyridine

This technical guide provides a comprehensive analysis of 3,6-Difluoro-2-hydroxypyridine , a critical fluorinated scaffold in medicinal chemistry.[1] It addresses the structural duality (tautomerism), synthetic pathways, and chemical identifiers required for precise database integration.

Chemical Identity & Identifiers

Precise identification of this scaffold is complicated by its tautomeric nature. In solution and solid states, the 2-pyridone form often predominates, while the 2-hydroxypyridine form is frequently used in nomenclature and specific binding interactions.

Core Identifiers

| Descriptor | Value | Notes |

| Common Name | 3,6-Difluoro-2-hydroxypyridine | Often interchangeable with 3,6-Difluoro-2-pyridone |

| CAS Registry Number | 1263374-25-9 | Primary identifier for the 2-hydroxy form |

| Molecular Formula | C₅H₃F₂NO | MW: 131.08 g/mol |

| Canonical SMILES | Oc1nc(F)ccc1F | Lactim (Hydroxy) form |

| Isomeric SMILES | Fc1ccc(F)[nH]c1=O | Lactam (Pyridone) form |

Note on InChIKey: Due to the tautomeric equilibrium, standard InChIKeys may vary based on the specific protonation state defined in the source database. The SMILES strings above provide the most reliable structural definition for computational docking.

Structural Dynamics: The Tautomeric Equilibrium

A critical source of error in drug design involves neglecting the tautomeric preference of 2-hydroxypyridines.[1] For 3,6-difluoro-2-hydroxypyridine, the electron-withdrawing fluorine atoms at positions 3 and 6 influence the acidity of the N-H bond and the basicity of the carbonyl oxygen.

Mechanism of Interconversion

The molecule exists in dynamic equilibrium between the lactim (aromatic, hydroxyl) and lactam (non-aromatic, amide-like) forms. In polar solvents (e.g., DMSO, water) and the solid state, the lactam (2-pyridone) is energetically favored due to dipolar stabilization and intermolecular hydrogen bonding.

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The proton transfer is solvent-dependent.[1]

Synthetic Methodology

The most robust route to 3,6-difluoro-2-hydroxypyridine utilizes Nucleophilic Aromatic Substitution (SNAr) .[1] The 2-position of the pyridine ring is highly activated toward nucleophiles due to the inductive effect of the ring nitrogen and the adjacent fluorine atom.

Protocol: Hydrolysis of 2,3,6-Trifluoropyridine

This method leverages the selective displacement of the C2-fluorine atom by a hydroxide ion.

Reagents:

-

Nucleophile: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1]

-

Solvent: Water / DMSO mixture (to enhance solubility)

-

Acid: HCl (2M) for workup[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 2,3,6-trifluoropyridine (1.0 eq) in a mixture of DMSO/Water (1:1 v/v).

-

Addition: Slowly add aqueous KOH (2.5 eq) at 0°C to control the exotherm.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.[1]

-

Workup: Cool the solution to room temperature. Acidify carefully with 2M HCl to pH ~3. The product (3,6-difluoro-2-hydroxypyridine) will precipitate or can be extracted with Ethyl Acetate.[1]

-

Purification: Recrystallize from ethanol/water if necessary.

Figure 2: Synthetic pathway via selective nucleophilic aromatic substitution (SNAr) at the C2 position.[1][3]

Applications in Drug Design

The 3,6-difluoro-2-hydroxypyridine scaffold is a valuable bioisostere in medicinal chemistry.[1][4]

-

Metabolic Blocking: The fluorine atoms at C3 and C6 block metabolic oxidation sites (P450 metabolism), extending the half-life of the parent drug.

-

Bioisosterism: The 2-pyridone moiety mimics the amide bond (-CO-NH-) found in peptide backbones, making it an excellent scaffold for kinase inhibitors and peptidomimetics.[1]

-

Electronic Modulation: The fluorine atoms lower the pKa of the N-H group, potentially strengthening hydrogen bond interactions with target proteins.

References

-

Chemical Identity: 3,6-Difluoropyridin-2-ol (CAS 1263374-25-9).[1] BLD Pharm Catalog. Link

-

Synthetic Precursor: Hydrodefluorination of pentafluoropyridine to 2,3,6-trifluoropyridine. ChemicalBook Reaction Data. Link[1]

-

Tautomerism Mechanism: 2-Pyridone Tautomerism in Solution and Solid State. Wikipedia / ChemRxiv.[1] Link[1]

-

General Hydrolysis Protocol: Manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine (US Patent 3654292A). Google Patents. Link

Sources

Electronic effects of fluorine at 3,6-positions in 2-pyridone

Executive Summary

The 2-pyridone (2(1H)-pyridinone) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds, nucleobases, and phenol moieties. Substitution with fluorine at the 3- and 6-positions introduces profound electronic perturbations that modulate acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering the steric profile.

This guide analyzes the distinct electronic contributions of fluorine at the C3 (ortho to carbonyl) and C6 (ortho to nitrogen) positions. It provides a validated synthetic workflow and elucidates the mechanistic basis for using this scaffold to optimize ligand-target binding kinetics.

Part 1: The Electronic Landscape

The introduction of fluorine atoms at the 3- and 6-positions creates a "push-pull" electronic environment that is distinct from mono-fluorinated analogs.

The C3-Fluorine Effect (The "Assistive" Withdrawal)

Position 3 is ortho to the carbonyl group. Fluorine at this position exerts a strong inductive effect (-I) that propagates through the

-

Carbonyl Polarization: The -I effect pulls electron density away from the carbonyl carbon, increasing the double-bond character of the C=O bond while simultaneously making the oxygen atom less basic.

-

Acidity Modulation: By stabilizing the conjugate base (the pyridin-2-olate anion), C3-fluorination significantly lowers the pKa of the N-H proton.

-

Resonance Counter-Balance: While fluorine is a

-donor (+M), the orbital overlap with the electron-deficient carbonyl carbon is inefficient compared to the strong inductive withdrawal.

The C6-Fluorine Effect (The Inductive Anchor)

Position 6 is ortho to the lactam nitrogen.

-

N-H Acidity: Fluorine at C6 exerts a direct inductive withdrawal on the nitrogen atom. This acts synergistically with the C3-fluorine to further acidify the N-H proton, making the 3,6-difluoro-2-pyridone a significantly stronger hydrogen bond donor (HBD) than the unsubstituted parent.

-

Steric Gatekeeper: Although fluorine is small (van der Waals radius ~1.47 Å vs 1.20 Å for H), at the C6 position, it provides enough steric bulk to twist out-of-plane substituents at N1, potentially locking active conformations in drug-receptor complexes.

Visualization of Electronic Distribution

Figure 1: Mechanistic flow of electronic perturbations caused by 3,6-difluorination.

Part 2: Physicochemical Profiling & Tautomerism

The utility of 3,6-difluoro-2-pyridone relies on its physicochemical deviations from the parent scaffold.

Tautomeric Equilibrium (Lactam vs. Lactim)

2-Pyridones exist in equilibrium with their 2-hydroxypyridine (lactim) tautomers.[1]

-

Unsubstituted Case: In polar solvents (water, DMSO) and the solid state, the lactam (2-pyridone) form dominates due to a high dipole moment and intermolecular hydrogen bonding.

-

Fluorine Impact: Electron-withdrawing groups (EWGs) like fluorine generally destabilize the lactam form slightly relative to the lactim by reducing the basicity of the nitrogen lone pair. However, in 3,6-difluoro-2-pyridone, the lactam form remains the dominant species in aqueous media, crucial for its role as a nucleobase mimic.

Acidity (pKa) and Lipophilicity

Quantitative data highlights the drastic shift in properties.

| Property | 2-Pyridone (Parent) | 3-Fluoro-2-pyridone | 3,6-Difluoro-2-pyridone (Est.) | Impact |

| pKa (N-H) | 11.65 | ~8.85 | ~7.5 - 8.0 | Drastic increase in acidity; stronger H-bond donor. |

| LogP | -0.58 | ~0.1 | ~0.6 | Increased lipophilicity improves membrane permeability. |

| Dipole Moment | 4.26 D | ~5.0 D | ~3.8 D | Vector cancellation between C3-F and C6-F reduces net dipole. |

Note: pKa values are estimated based on comparative shifts observed with 3-bromo (pKa 8.85) and 3-trifluoromethyl (pKa 6.78) analogs [1].

Part 3: Synthetic Accessibility

The most robust route to 3,6-difluoro-2-pyridone is not direct fluorination of pyridone, which often yields mixtures or N-fluorinated byproducts. Instead, a Hydrolysis-SNAr strategy starting from perfluorinated precursors is recommended.

Validated Protocol: Hydrolysis of 2,3,6-Trifluoropyridine

This method leverages the high susceptibility of the C2-fluorine to Nucleophilic Aromatic Substitution (SNAr).

Reagents:

-

Precursor: 2,3,6-Trifluoropyridine (Commercial or via hydrodefluorination of pentafluoropyridine).

-

Nucleophile: KOH or NaOH (aqueous).

-

Solvent: t-Butanol or DMSO.

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,3,6-trifluoropyridine (1.0 eq) in t-Butanol.

-

Base Addition: Add KOH (2.5 eq, 2M aqueous solution) dropwise at 0°C.

-

Reflux: Heat the mixture to 70-80°C for 4-6 hours. The C2-F bond is activated by the ring nitrogen, making it the most labile.

-

Acidification: Cool to RT and acidify to pH 3 with 1M HCl. The product precipitates as the lactam.

-

Purification: Recrystallization from Ethanol/Water.

Synthesis Diagram

Figure 2: Conversion of 2,3,6-trifluoropyridine to the target scaffold via SNAr.

Part 4: Medicinal Chemistry Applications

Bioisosterism & Binding Kinetics

The 3,6-difluoro-2-pyridone scaffold acts as a non-classical bioisostere for phenols and amides.

-

Kinase Inhibitors: The N-H...O=C motif mimics the hinge-binding interaction of ATP. The increased acidity of the N-H (due to F substitution) strengthens the hydrogen bond with the kinase hinge region (e.g., backbone carbonyl of the gatekeeper residue).

-

Metabolic Stability: The C3 and C6 positions are common sites for oxidative metabolism (hydroxylation) in pyridones. Blocking these sites with fluorine prevents Phase I metabolism, extending the half-life (

) of the drug candidate.

Case Study: P38 MAP Kinase Inhibition

In the development of P38 inhibitors, the 2-pyridone core is often used to bind to the ATP pocket.

-

Problem: Unsubstituted pyridones often suffer from rapid metabolic clearance and weak residence time.

-

Solution: Introduction of Fluorine at C3 increases the H-bond donor strength of the NH, improving

(association rate). Fluorine at C6 blocks metabolic attack and induces a twist that fills the hydrophobic pocket adjacent to the gatekeeper, improving

References

-

Structural and electronic modifications of pyridones and pyrones. Source: ResearchGate. Context: Establishes pKa trends for 3-substituted pyridones (3-Br pKa 8.85, 3-CF3 pKa 6.78), serving as the basis for 3-F acidity estimates. URL:[Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Source: PMC / NIH. Context: Describes electrophilic fluorination methods using Selectfluor, providing alternative synthetic routes for fluorinated pyridone precursors. URL:[Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines. Source: ResearchGate. Context: Details the SNAr reactivity of fluorinated pyridines, validating the hydrolysis pathway for 2,3,6-trifluoropyridine. URL:[Link]

-

Hydrogen Bonding of the Nucleobase Mimic 2-Pyridone to Fluorobenzenes. Source: ACS Publications (J. Phys. Chem. A). Context: Theoretical basis for the "assistive" electronic effects of fluorine on hydrogen bonding capabilities in the 2-pyridone scaffold. URL:[Link]

Sources

Solvation Thermodynamics and Process Engineering of 3,6-Difluoro-2-hydroxypyridine

Executive Summary

3,6-difluoro-2-hydroxypyridine (often existing as its tautomer, 3,6-difluoro-2-pyridone ) represents a critical fluorinated scaffold in the synthesis of kinase inhibitors and nucleoside analogs.[1] Its solubility profile is non-intuitive due to the competing forces of the lipophilic fluorine substituents and the strong intermolecular hydrogen-bonding network characteristic of the pyridone lactam core.

This technical guide provides a mechanistic analysis of the compound's solvation, a predictive solvent selection matrix, and validated protocols for generating precise solubility data. It is designed for medicinal chemists requiring stable assay stocks and process chemists optimizing recrystallization yields.[1]

Physicochemical Characterization & Tautomeric Equilibrium[2][3][4][5]

To understand the solubility of 3,6-difluoro-2-hydroxypyridine, one must first acknowledge its dynamic structural identity.[1] In the solid state and in polar solutions, the compound exists predominantly as the 2-pyridone (lactam) tautomer, not the 2-hydroxypyridine (lactim).

The "Dimerization Trap"

Unlike standard lipophilic small molecules, 2-pyridones form extremely stable cyclic dimers via dual hydrogen bonds (N-H[1]···O=C). This dimerization significantly reduces solubility in non-polar solvents (e.g., hexanes, toluene) because the solvent cannot overcome the lattice energy of the dimer.

The Fluorine Effect: The presence of fluorine atoms at the 3- and 6-positions introduces two competing vectors:[1]

-

Lipophilicity: Fluorine increases the logP relative to the non-fluorinated parent, theoretically enhancing solubility in organic media (DCM, EtOAc).

-

Electronic Withdrawal: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, potentially strengthening the intermolecular hydrogen bonds of the dimer, thereby requiring higher-polarity solvents (DMSO, DMF) to disrupt the lattice for solvation.

Visualization: Tautomeric Solvation Mechanism

The following diagram illustrates the transition from the insoluble dimer to the solvated monomer, a critical concept for selecting the correct solvent system.

Figure 1: The dissolution mechanism requires breaking the stable pyridone dimer.[1] High-dielectric solvents (blue) are required to stabilize the monomeric form.[1]

Solubility Profile & Solvent Selection Matrix

The following classifications are derived from physicochemical principles of fluorinated pyridones and empirical data from structural analogs (e.g., 3,5-difluoro-2-pyridone).

Solvent Classifications

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary Choice. Capable of disrupting pyridone dimers.[1] Ideal for preparing 10-100 mM assay stocks.[1] |

| Polar Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Temperature-dependent.[1] Good for recrystallization.[1] Solubility decreases significantly with water addition.[1] |

| Chlorinated | DCM, Chloroform | Moderate/Low | Useful for liquid-liquid extraction (organic phase), but may require large volumes.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | THF is preferred over EtOAc due to better H-bond accepting capability.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble/Trace | Anti-solvents. Used to crash the product out of solution during purification.[1] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The neutral molecule is poorly soluble.[1] Solubility increases at pH > 10 (formation of anion).[1] |

Critical Handling Notes

-

Assay Stocks: Always use DMSO .[1] Avoid Methanol for long-term storage of stocks, as it can participate in proton exchange or slow evaporation, changing concentration.[1]

-

Process Chemistry: For purification, a common solvent system is Ethanol/Water or Ethyl Acetate/Hexane .[1] The compound is dissolved in hot Ethanol or EtOAc, and Hexane (or water) is added to induce crystallization of the pure pyridone form.

Thermodynamic Modeling (Hansen Parameters)

For researchers needing to identify alternative solvents (e.g., replacing toxic DMF), use the Hansen Solubility Parameters (HSP) .[1] The 3,6-difluoro-2-pyridone core is characterized by:

- (Dispersion): Moderate (due to the aromatic ring).[1]

- (Polarity): High (due to the lactam dipole).[1]

- (Hydrogen Bonding): High (donor/acceptor lactam motif).[1]

Selection Rule: Choose solvents where the "distance" (

-

Target: Solvents with high

and moderate -

Avoid: Solvents with low

(e.g., Toluene) will result in phase separation.[1]

Experimental Protocols

Since batch-to-batch purity affects saturation points, exact solubility must be determined empirically.[1] Do not rely on literature values for critical assays.

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to validate solubility for bio-assays.[1]

-

Preparation: Weigh approximately 10 mg of 3,6-difluoro-2-hydroxypyridine into a 2 mL HPLC vial.

-

Solvent Addition: Add 100

L of the target solvent (e.g., DMSO).[1] -

Equilibration: Cap and vortex vigorously for 1 minute. Place in a thermomixer at 25°C for 24 hours (agitation speed 500 rpm).

-

Observation:

-

Filtration: Filter the saturated supernatant using a 0.22

m PTFE syringe filter (pre-heated to 25°C to prevent crashing out). -

Quantification: Evaporate a known volume of filtrate (e.g., 50

L) under nitrogen/vacuum and weigh the residue OR quantify via HPLC-UV against a standard curve.

Protocol B: Recrystallization (Purification Workflow)

Use this protocol if the compound is colored or impure (purity <95%).

-

Dissolution: Suspend crude solid in Ethanol (absolute) (approx. 10 mL per gram). Heat to reflux (80°C).

-

Clarification: If the solid does not dissolve, add Acetone dropwise until clear.[1] Filter hot if insoluble particulates (salts) remain.[1]

-

Crystallization: Remove from heat. Slowly add Hexane or Water (anti-solvent) dropwise until persistent turbidity is observed.[1]

-

Cooling: Allow the flask to cool to room temperature, then place on ice (0-4°C) for 2 hours.

-

Collection: Filter the crystals and wash with cold Hexane/Ethanol (9:1 ratio). Dry under high vacuum.[1]

Decision Workflow for Researchers

Use this logic flow to determine the appropriate solvent system for your specific application.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

PubChem. Compound Summary: 2-Hydroxypyridine (Tautomerism and Physical Properties).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Katritzky, A. R., et al. Tautomerism of Heterocycles.[1] Advances in Heterocyclic Chemistry.[1][2] (Authoritative text on pyridone/hydroxypyridine equilibrium).

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvatochromic parameters and solubility principles of dipolar molecules).

-

Google Patents. Process for the preparation of fluorinated pyridines.[1] (General reference for industrial purification solvents of fluorinated heterocycles). Available at:

Sources

Regiochemical Divergence in Fluorinated 2-Hydroxypyridines: A Technical Guide to 3,5-Difluoro vs. 3,6-Difluoro Isomers

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry

Executive Summary & Core Thesis

In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a foundational tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Among these scaffolds, fluorinated 2-hydroxypyridines serve as critical building blocks. However, the regiochemistry of fluorination dictates profound shifts in the molecule's electronic landscape.

This whitepaper provides an in-depth comparative analysis between 3,5-difluoro-2-hydroxypyridine and 3,6-difluoro-2-hydroxypyridine . While differing only by the migration of a single fluorine atom from the C5 to the C6 position, these isomers exhibit vastly different tautomeric equilibria, nucleophilicities, and synthetic utilities. Notably, the 3,6-difluoro isomer has emerged as a highly specialized intermediate in the synthesis of potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors[1].

Electronic Profiling & Tautomeric Dynamics

Both isomers exist in a dynamic lactam-lactim tautomeric equilibrium between the 2-hydroxypyridine (aromatic, OH-bearing) and 2-pyridone (amide-like, NH-bearing) forms. The position of the equilibrium (

The 3,5-Difluoro Isomer

In 3,5-difluoro-2-hydroxypyridine, the fluorine at C5 is situated para to the ring nitrogen and meta to the oxygen.

-

Electronic Effect: The C5 fluorine exerts a strong resonance-donating (+M) effect into the

-system, which partially offsets its inductive withdrawal (-I). -

Reactivity: This makes the ring relatively stable and the pyridone nitrogen a moderate nucleophile. It is primarily utilized as a general fluorinated building block in agrochemicals and early-stage drug discovery[2].

The 3,6-Difluoro Isomer

In 3,6-difluoro-2-hydroxypyridine, the fluorine at C6 is situated ortho to the ring nitrogen.

-

Electronic Effect: The proximity of the highly electronegative fluorine to the nitrogen maximizes the inductive withdrawal (-I) effect, severely depleting electron density from the nitrogen atom.

-

Reactivity: This hyper-electron-deficient state significantly lowers the pKa of the N-H bond in the pyridone tautomer, rendering the nitrogen poorly nucleophilic but highly acidic. Furthermore, the C2 and C6 positions become highly activated toward Nucleophilic Aromatic Substitution (S

Ar), a feature exploited in its upstream synthesis[3].

Comparative Physicochemical Data

The quantitative and structural differences between the two isomers are summarized below to guide synthetic planning and scaffold selection.

| Parameter | 3,5-Difluoro-2-hydroxypyridine | 3,6-Difluoro-2-hydroxypyridine |

| CAS Registry Number | 914482-23-8[4] | 1263374-25-9[5] |

| Chemical Formula | C | C |

| Molecular Weight | 131.08 g/mol [6] | 131.08 g/mol [5] |

| Fluorine Regiochemistry | C3 (ortho to OH), C5 (meta to OH) | C3 (ortho to OH), C6 (ortho to N) |

| Electronic Influence on N | Moderate inductive withdrawal (-I) | Strong inductive withdrawal (-I) |

| Primary Synthetic Precursor | 2,3,5-Trifluoropyridine | 2,3,6-Trifluoropyridine[7] |

| Key Application Domain | General building blocks | CDK9 Inhibitors, Biaryl Scaffolds[8] |

Synthetic Methodologies & Mechanistic Causality

The synthesis of the 3,6-difluoro-2-hydroxypyridine scaffold requires precise chemoselectivity due to the presence of multiple labile C-F bonds. The validated workflow relies on the orthogonal reactivity of the 2,3,6-trifluoropyridine precursor.

Synthetic workflow for 3,6-difluoro-2-hydroxypyridine and activation for CDK9 inhibitor synthesis.

Mechanistic Rationale for Experimental Choices

-

Regioselective S

Ar (Step 1): Sodium methoxide selectively attacks the C2 position of 2,3,6-trifluoropyridine. This regioselectivity is driven by the synergistic electron-withdrawing effects of the adjacent ring nitrogen and the C3/C6 fluorines, which highly activate the C2 carbon toward nucleophilic attack[3]. -

Mild Demethylation (Step 2): Standard ether cleavage reagents (e.g., BBr

, HBr) are too harsh and risk defluorination or ring degradation. Instead, the protocol utilizes NaI and TMSCl to generate iodotrimethylsilane (TMSI) in situ. TMSI is a highly chemoselective, soft Lewis acid that cleaves the methyl ether without disturbing the sensitive fluoro-pyridine core[3]. -

Electrophilic Activation via Triflation (Step 3): To utilize the scaffold in downstream Suzuki or Buchwald-Hartwig cross-couplings for drug synthesis, the tautomeric 2-pyridone must be locked into an electrophilic state. Trifluoromethanesulfonic anhydride (Tf

O) converts the C-O bond into a highly reactive pseudo-halide (triflate)[9].

Self-Validating Experimental Protocols

The following step-by-step methodologies are derived from validated pharmaceutical patent literature for the generation and activation of 3,6-difluoro-2-hydroxypyridine.

Protocol A: Synthesis of 3,6-Difluoro-2-methoxypyridine

-

Procedure: To a solution of 2,3,6-trifluoropyridine (17.91 mL, 188 mmol) in anhydrous methanol (300 mL) under an argon atmosphere, add a 25 wt.% methanolic solution of sodium methoxide (43.0 mL, 188 mmol)[3].

-

Reaction: Heat the mixture at 65 °C for 2 hours[3].

-

Workup: Cool to ambient temperature and concentrate in vacuo. Dilute the resulting residue with brine (200 mL) and extract with diethyl ether (3 × 200 mL)[3]. Dry the combined organic extracts over anhydrous Na

SO

Protocol B: Demethylation to 3,6-Difluoro-2-hydroxypyridine

-

Procedure: Dissolve the crude 3,6-difluoro-2-methoxypyridine (21.5 g, 148 mmol) in acetonitrile (250 mL). Add sodium iodide (66.6 g, 445 mmol) followed by chlorotrimethylsilane (56.8 mL, 445 mmol)[3].

-

Reaction: Heat the resulting mixture at 80–85 °C for 2.5 hours[3].

-

Workup: Cool to room temperature, dilute with ethyl acetate (300 mL) and water (300 mL), and stir vigorously for 1 hour[3]. Separate the layers, wash the organic phase with saturated aqueous NaHCO

and brine, dry over Na

Protocol C: Activation to 3,6-Difluoropyridin-2-yl trifluoromethanesulfonate

-

Procedure: Prepare an ice-water bath-cooled solution of 3,6-difluoro-2-hydroxypyridine (10.75 g, 82 mmol) and triethylamine (22.86 mL, 164 mmol) in dichloromethane (550 mL)[9].

-

Reaction: Dropwise, add a solution of trifluoromethanesulfonic anhydride (16.63 mL, 98 mmol) in DCM (100 mL) over a 20-minute period[9]. Stir the mixture for 2 hours at 0 °C[9].

-

Validation: Monitor the reaction progress via TLC using a 2:1 heptanes:ethyl acetate mobile phase to ensure complete conversion before proceeding to cross-coupling[9].

Application in Drug Development: CDK9 Inhibition

The structural nuances of the 3,6-difluoro isomer make it an indispensable intermediate in the oncology sector. Specifically, it is utilized to synthesize bipyridine-based small molecule inhibitors of Cyclin-Dependent Kinase 9 (CDK9) [8].

CDK9 is a critical regulator of transcriptional elongation. Aberrant CDK9 activity is implicated in the overexpression of anti-apoptotic proteins (such as Mcl-1 and Myc) in various hematological malignancies and solid tumors. By utilizing the 3,6-difluoropyridin-2-yl triflate generated in Protocol C, medicinal chemists can execute palladium-catalyzed cross-couplings to build complex, sterically hindered biaryl amine compounds that fit precisely into the ATP-binding pocket of the CDK9 enzyme[1].

References

- Title: Heteroaryl compounds and their uses (US Patent 8,778,951)

- Title: Pyridine and pyrazine derivatives as protein kinase modulators (WO2011012661A1)

- Title: Substituted bi-heteroaryl compounds as CDK9 inhibitors and their uses (WO2012101062A1)

Sources

- 1. US8778951B2 - Heteroaryl compounds and their uses - Google Patents [patents.google.com]

- 2. 3,5-difluoro-2-hydroxypyridine | 914482-23-8 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. echemi.com [echemi.com]

- 5. Abosyn [abosyn.com]

- 6. synchem.de [synchem.de]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents [patents.google.com]

- 9. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]

3,6-Difluoro-2-hydroxypyridine molecular weight and formula

This guide serves as a comprehensive technical resource for 3,6-Difluoro-2-hydroxypyridine , a critical fluorinated heterocyclic building block in modern medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

3,6-Difluoro-2-hydroxypyridine is a specialized pyridine derivative utilized primarily as a scaffold for kinase inhibitors (e.g., CDK9) and as a bioisostere in fragment-based drug design. Its fluorination pattern confers unique electronic properties, modulating lipophilicity and metabolic stability compared to non-fluorinated analogues.[1]

Core Data Table[3]

| Parameter | Technical Specification |

| Chemical Name | 3,6-Difluoro-2-hydroxypyridine |

| CAS Number | 1263374-25-9 |

| Molecular Formula | C₅H₃F₂NO |

| Molecular Weight | 131.08 g/mol |

| Exact Mass | 131.018 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

| pKa (Predicted) | ~6.5 (Acidic OH/NH), ~0.5 (Basic N) |

| SMILES | Fc1ccc(F)c(O)n1 |

Structural Dynamics: Tautomeric Equilibrium

Like most 2-substituted pyridines, this compound exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

-

Solid State & Polar Solvents: The equilibrium strongly favors the 2-pyridone (lactam) form due to intermolecular hydrogen bonding and dimerization.

-

Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine (lactim) form is more prevalent.

-

Electronic Effect: The fluorine atoms at positions 3 and 6 are electron-withdrawing. The C6-fluorine (ortho to nitrogen) reduces the basicity of the ring nitrogen, while the C3-fluorine (ortho to oxygen) increases the acidity of the hydroxyl proton.

Figure 1: Tautomeric equilibrium between the hydroxy- and oxo- forms. The 3,6-difluoro substitution pattern influences the equilibrium constant (

Part 2: Synthesis & Manufacturing Protocol

The most robust synthetic route for high-purity 3,6-difluoro-2-hydroxypyridine utilizes 2,3,6-trifluoropyridine as the starting material. This approach avoids the low regioselectivity often seen in direct fluorination of pyridones.

Reaction Scheme Overview

-

Nucleophilic Aromatic Substitution (

): Regioselective methoxylation at the C2 position. -

Ether Cleavage: Demethylation using in situ generated trimethylsilyl iodide (TMSI).

Figure 2: Two-step synthesis workflow from 2,3,6-trifluoropyridine.

Detailed Experimental Protocol

Step 1: Preparation of 3,6-Difluoro-2-methoxypyridine

Principle: The C2 and C6 positions of 2,3,6-trifluoropyridine are most activated for nucleophilic attack. Under controlled conditions, mono-substitution occurs preferentially.

-

Setup: Charge a reaction vessel with 2,3,6-trifluoropyridine (1.0 eq) dissolved in anhydrous Methanol (1.5 mL/mmol).

-

Reagent Addition: Under an inert atmosphere (Argon/Nitrogen), add Sodium Methoxide (NaOMe) solution (25 wt% in MeOH, 1.0 eq) dropwise.

-

Reaction: Heat the mixture to 65°C and stir for 2 hours .

-

Workup:

Step 2: Cleavage to 3,6-Difluoro-2-hydroxypyridine

Principle: Methyl ethers on pyridine rings are robust. Acidic hydrolysis can be harsh; therefore, cleavage using TMSI (generated in situ from TMSCl and NaI) is preferred for milder conversion.

-

Setup: Dissolve the intermediate (3,6-difluoro-2-methoxypyridine) in Acetonitrile (MeCN).

-

Reagent Addition: Add Sodium Iodide (NaI, 3.0 eq) followed by Chlorotrimethylsilane (TMSCl, 3.0 eq).

-

Reaction: Heat to 80–85°C for 2.5 hours .

-

Quench & Isolation:

Part 3: Applications in Drug Discovery[1][3][6][7]

Kinase Inhibition (e.g., CDK9)

3,6-Difluoro-2-hydroxypyridine is a validated intermediate for synthesizing CDK9 inhibitors , which are targeted therapies for hematological malignancies (AML, CLL).

-

Mechanism: The pyridine ring serves as a hinge-binding motif.

-

Activation: The hydroxyl group is often converted to a triflate (OTf) using triflic anhydride (

), enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach complex amine or aryl side chains.

Bioisosterism & Metabolic Stability

Fluorine substitution at the 3 and 6 positions blocks metabolic "hotspots."

-

Metabolic Blocking: Pyridines are susceptible to oxidative metabolism (N-oxidation or hydroxylation). Fluorine at C3/C6 sterically and electronically blocks P450-mediated oxidation at these vulnerable sites.

-

Lipophilicity (

): The difluoro-substitution increases lipophilicity compared to the non-fluorinated parent, improving membrane permeability.

Part 4: References

-

Chemical Identity & CAS: Abosyn Chemical Catalog. "3,6-difluoro-2-hydroxypyridine (CAS 1263374-25-9)".[4] Link

-

Synthesis Protocol (CDK9 Inhibitors): World Intellectual Property Organization (WIPO). "Substituted Bi-Heteroaryl Compounds as CDK9 Inhibitors". WO2012101062A1. Link

-

Experimental Methodologies: United States Patent and Trademark Office. "Heteroaryl compounds and their uses (US8778951B2)". Link

-

Tautomerism Mechanics: RSC Advances. "Pyridone–pyridol tautomerism in 2-hydroxypyridines". Link

Sources

Strategic Sourcing and Synthetic Utilization of 3,6-Difluoro-2-hydroxypyridine in Kinase Inhibitor Development

Introduction to the Fluorinated Scaffold

3,6-Difluoro-2-hydroxypyridine (CAS: 1263374-25-9), also referenced in literature as 3,6-difluoropyridin-2-ol, is a highly specialized fluorinated heterocyclic building block. In modern medicinal chemistry, incorporating fluorine atoms into pyridine rings is a field-proven strategy to modulate pKa, enhance metabolic stability, and improve the lipophilic ligand efficiency of active pharmaceutical ingredients (APIs). This specific building block is critically utilized in the synthesis of pyrimidine biaryl amine compounds, which function as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[1].

Commercial Landscape & Supplier Sourcing

Sourcing high-purity 3,6-difluoro-2-hydroxypyridine is the first critical step in establishing a reliable synthetic pipeline. When selecting a vendor, researchers must balance purity requirements (typically ≥95% for early-stage discovery) with scalability and lead times.

Table 1: Commercial Suppliers of 3,6-Difluoro-2-hydroxypyridine (CAS: 1263374-25-9)

| Supplier | Catalog / Item No. | Purity | Molecular Weight | Typical Quantities |

| Benchchem | N/A | ≥95% | 131.08 g/mol | Research Scale[2] |

| Abosyn | 22-0119 | ≥95% | 131.08 g/mol | 1g ($750.00)[3] |

| BLD Pharm | BD561819 | ≥95% | 131.08 g/mol | 100mg - Bulk |

| Ambeed | N/A | ≥95% | 131.08 g/mol | 100mg - Bulk[4] |

Chemical Synthesis & Handling Protocols

For laboratories opting to synthesize or derivatize this building block in-house, strict adherence to validated protocols is necessary. The following methodologies describe the de novo generation of the building block via demethylation, followed by its activation for downstream cross-coupling[5].

Protocol A: Chemoselective Demethylation of 3,6-Difluoro-2-methoxypyridine

-

Objective: To generate 3,6-difluoro-2-hydroxypyridine while preserving the integrity of the fluorinated ring.

-

Causality & Rationale: Traditional demethylation reagents (e.g., BBr3, aqueous HBr) are excessively harsh and can provoke nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atoms on the pyridine ring. To prevent this, an in situ generation of iodotrimethylsilane (TMSI) from sodium iodide (NaI) and chlorotrimethylsilane (TMSCl) is employed. This provides a mild, highly chemoselective cleavage of the methyl ether[5].

Step-by-Step Methodology:

-

Preparation: In a dry, inert-gas flushed round-bottom flask, dissolve 3,6-difluoro-2-methoxypyridine (21.5 g, 148 mmol) in anhydrous acetonitrile (250 mL).

-

Reagent Addition: Sequentially add sodium iodide (66.6 g, 445 mmol) followed by chlorotrimethylsilane (56.8 mL, 445 mmol).

-

Thermal Activation: Heat the resulting mixture to 80–85 °C and maintain reflux for 2.5 hours.

-

Self-Validating QC: Monitor the reaction via TLC (heptanes:ethyl acetate). The disappearance of the starting material validates the complete generation of the silyl ether intermediate.

-

Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (300 mL) and water (300 mL), stirring vigorously for 1 hour to hydrolyze the silyl ether to the final hydroxyl product. Separate the organic layer, dry over MgSO4, and concentrate to yield the product.

Protocol B: Triflation for Cross-Coupling Activation

-

Objective: To convert the hydroxyl group into a trifluoromethanesulfonate (triflate) leaving group, activating the C2 position for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination).

-

Causality & Rationale: The reaction utilizes trifluoromethanesulfonic anhydride (Tf2O). Because Tf2O is highly reactive, the reaction is strictly maintained at 0 °C. Failing to control this exotherm leads to the formation of dark, polymeric byproducts and degradation of the pyridine ring[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 3,6-difluoro-2-hydroxypyridine (10.75 g, 82 mmol) and triethylamine (22.86 mL, 164 mmol) in anhydrous dichloromethane (DCM, 550 mL).

-

Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Activation: Dissolve trifluoromethanesulfonic anhydride (16.63 mL, 98 mmol) in DCM (100 mL). Add this solution dropwise to the reaction mixture over 20 minutes to strictly control the exotherm.

-

Propagation: Stir the mixture for 2 hours at 0 °C.

-

Self-Validating QC: Perform LCMS analysis. The target triflate should present a distinct peak; the absence of the m/z 132.0 [M+H]+ peak confirms complete conversion[1].

Mechanistic Application: CDK9 Inhibition Pathway

Once functionalized, the 3,6-difluoro-2-hydroxypyridine scaffold is frequently integrated into the core of CDK9 inhibitors. Understanding the biological causality of CDK9 inhibition is crucial for drug development professionals targeting oncology indications.

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which it forms alongside Cyclin T1. In healthy and malignant cells alike, RNA polymerase II (RNAPII) frequently pauses shortly after initiating transcription at the promoter region[6]. P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNAPII at Serine 2. This phosphorylation event acts as a molecular switch, releasing the paused RNAPII into the gene body for productive elongation[7].

In many cancers (e.g., sarcomas, non-small cell lung cancer), this pathway is hijacked to continuously transcribe short-lived, anti-apoptotic proteins such as Mcl-1 and c-Myc. By utilizing APIs derived from 3,6-difluoro-2-hydroxypyridine to competitively bind the ATP pocket of CDK9, researchers can halt RNAPII at the promoter. This rapidly depletes Mcl-1 levels, collapsing the tumor's survival signaling and triggering apoptosis[8].

Caption: CDK9 signaling pathway and the mechanism of action for 3,6-difluoro-2-hydroxypyridine APIs.

References

-

[5] WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses. Google Patents. 5

-

[1] US8778951B2 - Heteroaryl compounds and their uses. Google Patents.1

-

30332-72-0|5,6-Difluoropyridin-2-ol (Includes 3,6-Difluoropyridin-2-ol). BLD Pharm.

-

[6] CDK9-dependent RNA polymerase II pausing controls transcription initiation. eLife. 6

-

[7] JMJD5 couples with CDK9 to release the paused RNA polymerase II. PNAS. 7

-

[8] Abstract 2309: CDK9 as a potential therapeutic target in sarcomas. AACR Journals. 8

Sources

- 1. US8778951B2 - Heteroaryl compounds and their uses - Google Patents [patents.google.com]

- 2. 3,6-Difluoro-2-hydroxypyridine| [benchchem.com]

- 3. Abosyn [abosyn.com]

- 4. 1263374-25-9|3,6-Difluoropyridin-2-ol| Ambeed [ambeed.com]

- 5. WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents [patents.google.com]

- 6. CDK9-dependent RNA polymerase II pausing controls transcription initiation | eLife [elifesciences.org]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Synthesis of 3,6-difluoro-2-hydroxypyridine from 2,3,6-trifluoropyridine

Executive Summary

This application note details the optimized protocol for synthesizing 3,6-difluoro-2-hydroxypyridine (also known as 3,6-difluoro-2(1H)-pyridone) starting from 2,3,6-trifluoropyridine . This scaffold is a critical bioisostere in medicinal chemistry, widely used in the development of CDK9 inhibitors and other kinase-targeting therapeutics.

The protocol utilizes a two-step regioselective

Mechanistic Insight & Regioselectivity

The Challenge of Regiocontrol

In polyfluorinated pyridines, nucleophilic aromatic substitution (

-

C2 Position: Flanked by the ring nitrogen and a fluorine atom at C3. The C3-fluorine exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of C2.

-

C6 Position: Flanked by the ring nitrogen and a hydrogen atom at C5. It lacks the additional activation from an ortho-fluorine.

Consequently, nucleophilic attack by a hard nucleophile (like methoxide) is kinetically favored at C2 , leading to the 2-methoxy intermediate. Direct hydrolysis with hydroxide can sometimes lead to lower selectivity due to higher temperatures or competing mechanisms; thus, the methoxide route is preferred for precision.

Reaction Pathway Diagram

The following diagram illustrates the regioselective preference and the two-step synthetic pathway.

Caption: Mechanistic pathway highlighting the electronic activation of C2 by the C3-fluorine atom, directing the regioselective

Experimental Protocol

Reagents and Materials

| Reagent | CAS No. | Role | Eq. |

| 2,3,6-Trifluoropyridine | 3512-18-3 | Starting Material | 1.0 |

| Sodium Methoxide (25% in MeOH) | 124-41-4 | Nucleophile | 1.0 - 1.1 |

| Methanol (Anhydrous) | 67-56-1 | Solvent | - |

| Sodium Iodide (NaI) | 7681-82-5 | Demethylation Agent | 3.0 |

| Chlorotrimethylsilane (TMSCl) | 75-77-4 | Lewis Acid | 3.0 |

| Acetonitrile (MeCN) | 75-05-8 | Solvent | - |

Step 1: Synthesis of 3,6-Difluoro-2-methoxypyridine[1][2]

Rationale: The use of sodium methoxide in methanol at reflux provides a controlled environment to ensure complete conversion while minimizing over-substitution (which would yield 2,6-dimethoxy species).

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with Argon or Nitrogen.

-

Charging: Add 2,3,6-trifluoropyridine (1.0 equiv) and anhydrous Methanol (approx. 15-20 volumes).

-

Addition: Add Sodium Methoxide solution (25% in MeOH) (1.0 equiv) dropwise via the addition funnel over 15–20 minutes. Note: Exothermic reaction; control rate to maintain gentle warmth.

-

Reaction: Heat the mixture to 65°C (Reflux) and stir for 2 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material peak should disappear, replaced by the product peak (M+H ~ 146).

-

Workup:

-

Result: Crude 3,6-difluoro-2-methoxypyridine is obtained as a white solid or oil. Typical yield: 75–80% . This intermediate is usually pure enough for the next step.

Step 2: O-Demethylation to 3,6-Difluoro-2-hydroxypyridine

Rationale: While acidic hydrolysis (HBr/AcOH) is possible, the TMSCl/NaI method (generating TMS-I in situ) is milder and highly efficient for cleaving methyl ethers on electron-deficient heteroaromatics.

-

Setup: Equip a reaction vessel with a condenser and inert gas line.

-

Charging: Dissolve the crude 3,6-difluoro-2-methoxypyridine (1.0 equiv) in Acetonitrile (10-12 volumes).

-

Reagent Addition: Add Sodium Iodide (3.0 equiv) followed by Chlorotrimethylsilane (TMSCl) (3.0 equiv).

-

Reaction: Heat the mixture to 80–85°C for 2.5 hours .

-

Workup:

-

If free iodine is visible (dark color), wash with a dilute Sodium Thiosulfate solution.

-

Separate phases.[5] The product may partition into the aqueous phase if pH is high; ensure pH is slightly acidic (pH 4-5) to keep it protonated (neutral form) for extraction, or extract exhaustively with EtOAc/THF.

-

Note: 2-hydroxypyridines can be amphoteric.

-

Purification: Concentrate the organic layer.[2] The residue can be triturated with cold pentane or recrystallized from Ethanol/Water if necessary.

-

Final Product: 3,6-difluoro-2-hydroxypyridine (White solid).

Process Workflow Diagram

Caption: Operational workflow for the two-step synthesis, emphasizing critical addition and heating phases.

Analytical Data & Troubleshooting

Expected Analytical Profile

-

LC-MS: M+H = 132.0 (Product). Retention time approx 0.47 min (on standard C18 reverse phase).

-

1H NMR (DMSO-d6): Broad singlet >12 ppm (OH/NH tautomer), multiplets in the aromatic region corresponding to H4 and H5 (coupling with F).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (Step 1) | Temperature too high during addition or local excess of base.[3] | Cool to 0°C during NaOMe addition. Ensure slow, dropwise addition. |

| Incomplete Demethylation (Step 2) | Moisture in Acetonitrile or old TMSCl. | Use anhydrous MeCN. Ensure TMSCl is fresh. Increase NaI/TMSCl to 4.0 eq. |

| Product Loss in Workup | Product is water-soluble (amphoteric). | Saturate the aqueous phase with NaCl (salting out) and use THF/EtOAc mixtures for extraction. |

References

- Preparation of 3,6-difluoro-2-methoxypyridine and conversion to 3,6-difluoro-2-hydroxypyridine.

-

Regioselectivity in Nucleophilic Substitution of Polyfluoropyridines. Source:Organic Letters, "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position". URL:[Link]

-

PubChem Compound Summary: 2,3,6-Trifluoropyridine. Source: National Library of Medicine. URL:[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 5. WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents [patents.google.com]

Application Note: Chemoselective O-Demethylation of 3,6-Difluoro-2-methoxypyridine

Executive Summary

The O-demethylation of fluorinated methoxypyridines is a critical transformation in the synthesis of complex pharmaceutical scaffolds, particularly in the development of cyclin-dependent kinase (CDK) inhibitors[1]. Cleaving the methyl ether of 3,6-difluoro-2-methoxypyridine presents a unique synthetic challenge: the reagent must be powerful enough to cleave the strong

This application note details a highly chemoselective, scalable, and field-proven protocol utilizing in situ generated trimethylsilyl iodide (TMSI) . By avoiding harsh Brønsted or Lewis acids, this self-validating methodology ensures quantitative conversion to 3,6-difluoro-2-hydroxypyridine (which predominantly exists as its tautomer, 3,6-difluoropyridin-2(1H)-one) without compromising the integrity of the fluorinated heterocyclic core[1].

Mechanistic Rationale & Reagent Selection

The selection of a demethylating agent for electron-deficient pyridines requires balancing reactivity with functional group tolerance.

-

Why not BBr₃ or HBr? Boron tribromide (BBr₃) is a standard reagent for aryl ether cleavage[2]; however, its application to pyridines often results in the formation of highly stable Lewis acid-base complexes at the basic nitrogen. This necessitates aggressive aqueous quenching that can degrade the product and reduce yields[3]. Similarly, the use of 48% aqueous HBr requires elevated temperatures (>130 °C)[3], which poses a severe risk of substituting the pyridine fluorines with bromides via S_NAr.

-

Why not L-Selectride? While L-Selectride has been reported for the chemoselective demethylation of certain methoxypyridines[4], strong hydride donors introduce a significant risk of hydrodefluorination on the electron-poor 3,6-difluoropyridine ring.

-

The TMSI Advantage: Trimethylsilyl iodide (TMSI), generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI), offers a neutral, highly effective alternative[1]. The oxophilic silicon atom activates the methoxy oxygen, forming a silyl-oxonium intermediate. The soft, bulky iodide anion then performs a sterically driven S_N2 attack exclusively on the unhindered methyl group. This liberates volatile methyl iodide (MeI) and leaves a stable silyl ether, which is easily hydrolyzed during standard aqueous workup.

Table 1: Reagent Selection Profile for Fluorinated Methoxypyridines

| Reagent System | Reaction Conditions | Mechanism of Cleavage | Suitability for 3,6-Difluoro-2-methoxypyridine |

| TMSCl / NaI | MeCN, 80–85 °C | Silyl-oxonium formation followed by soft S_N2 attack by I⁻ | Optimal . Mild, neutralizes to harmless byproducts, preserves C-F bonds[1]. |

| BBr₃ | DCM, -78 °C to RT | Strong Lewis acid complexation | Suboptimal . Exothermic quenching; risk of pyridine ring complexation and yield loss[3]. |

| 48% HBr | Aqueous, 130 °C | Brønsted acid protonation + Br⁻ attack | High Risk . Elevated temperatures promote S_NAr displacement of fluorine by bromide[3]. |

| L-Selectride | THF, Reflux | Nucleophilic hydride attack | High Risk . Strong hydride donor may cause hydrodefluorination of the pyridine ring[4]. |

Reaction Workflow

Workflow and mechanism for TMSI-mediated demethylation of 3,6-difluoro-2-methoxypyridine.

Detailed Experimental Protocol

This procedure is adapted from validated pharmaceutical synthesis routes for CDK inhibitors and is scalable to multi-gram quantities[1].

Materials & Reagents

-

3,6-difluoro-2-methoxypyridine : 21.5 g (148 mmol, 1.0 equiv)

-

Sodium iodide (NaI), anhydrous : 66.6 g (445 mmol, 3.0 equiv)

-

Chlorotrimethylsilane (TMSCl) : 56.8 mL (445 mmol, 3.0 equiv)

-

Acetonitrile (MeCN), anhydrous : 250 mL

-

Ethyl acetate (EtOAc) : 300 mL (for extraction)

-

Aqueous Sodium Thiosulfate (Na₂S₂O₃) : 10% w/v solution

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine & Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

-

System Preparation : Flame-dry a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert argon or nitrogen.

-

Causality: TMSCl is highly moisture-sensitive. Atmospheric water will prematurely hydrolyze it to hexamethyldisiloxane (HMDS) and HCl, terminating the in situ generation of the active TMSI species.

-

-

Reagent Charging : Add anhydrous NaI (66.6 g) and 3,6-difluoro-2-methoxypyridine (21.5 g) to the flask. Add 250 mL of anhydrous acetonitrile and stir to suspend the salts.

-

TMSCl Addition : Inject TMSCl (56.8 mL) dropwise via syringe at ambient temperature.

-

Causality: A slight exotherm and color change may occur as TMSI is generated and insoluble NaCl precipitates out of the acetonitrile solution.

-

-

Heating & Cleavage : Heat the reaction mixture to 80–85 °C (reflux) for 2.5 hours[1].

-

Causality: The S_N2 attack by iodide on the methyl group requires thermal energy to overcome the activation barrier. Refluxing drives the formation of the volatile methyl iodide byproduct, pushing the equilibrium toward the silyl ether intermediate.

-

-

Reaction Monitoring : Confirm the disappearance of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

-

Cooling and Dilution : Once complete, cool the mixture to ambient temperature (20–25 °C) and dilute with 300 mL of EtOAc[1].

-

Causality: EtOAc serves as the organic extraction solvent, precipitating the remaining inorganic salts and preparing the mixture for the hydrolytic workup.

-

Workup and Isolation

-

Hydrolysis and Iodine Quenching : Carefully add 100 mL of water to hydrolyze the intermediate silyl ether into the final hydroxyl product. Wash the organic layer with 100 mL of 10% aqueous Na₂S₂O₃.

-

Causality: Trace amounts of free iodine (I₂) are often generated as a byproduct, causing a dark brown coloration. Thiosulfate reduces I₂ to water-soluble iodide (I⁻), preventing oxidative side reactions and yielding a clean product.

-

-

Neutralization : Wash the organic layer with 100 mL of saturated aqueous NaHCO₃ to neutralize any residual HCl or HI generated during hydrolysis[1].

-

Final Wash & Drying : Wash with 100 mL of brine, separate the organic layer, and dry over anhydrous Na₂SO₄.

-

Concentration : Filter off the drying agent and concentrate the filtrate in vacuo to afford 3,6-difluoropyridin-2-ol (typically >90% yield) as a solid[1].

Analytical Validation

When validating the final product, analysts must account for tautomerization. While drawn as 3,6-difluoro-2-hydroxypyridine, the molecule exists predominantly as the 3,6-difluoropyridin-2(1H)-one tautomer in most solvent systems.

-

¹H NMR (DMSO-d₆) : The sharp singlet at ~4.0 ppm (corresponding to the -OCH₃ protons in the starting material) will completely disappear. A new, broad exchangeable proton signal will appear far downfield (~11.5–12.5 ppm), corresponding to the pyridone N-H (or O-H).

-

¹⁹F NMR : Two distinct fluorine environments should be preserved, confirming that no hydrodefluorination or S_NAr side reactions occurred.

-

LC-MS : Expected mass for [M+H]⁺ is m/z 132.0.

References

- Title: Heteroaryl compounds and their uses (US Patent 8,778,951 B2)

-

Title : Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions Source : Green Chemistry (Royal Society of Chemistry) / PubMed Central URL :[Link]

-

Title : O-Demethylation Source : Chem-Station Int. Ed. URL :[Link]

Sources

- 1. US8778951B2 - Heteroaryl compounds and their uses - Google Patents [patents.google.com]

- 2. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Chemoselective Deprotection of 2-Methoxypyridine to 2-Pyridone via In Situ TMSI

This Application Note is structured to guide researchers through the deprotection of 2-methoxypyridine using the mild, in situ generated Trimethylsilyl Iodide (TMSI) system.

Abstract & Strategic Utility

The 2-methoxypyridine moiety serves as a robust masked form of the 2-pyridone pharmacophore, protecting the amide-like functionality during aggressive synthetic steps (e.g., lithiation, organometallic coupling). However, liberating the 2-pyridone often requires harsh acidic conditions (HBr/AcOH, reflux) that jeopardize sensitive functional groups.

This protocol utilizes the TMSCl/NaI system to generate Trimethylsilyl Iodide (TMSI) in situ.[1] This method offers a "soft" deprotection pathway driven by the Hard-Soft Acid-Base (HSAB) principle, proceeding under neutral-to-mildly acidic conditions. It is the gold standard for late-stage synthesis where chemoselectivity is paramount.

Mechanistic Insight: The Silicon-Iodide Synergy

The reaction relies on the equilibrium generation of TMSI, a potent electrophilic silylating agent, from TMSCl and NaI in acetonitrile (MeCN).

The precipitation of NaCl in anhydrous MeCN drives the equilibrium to the right.

Reaction Pathway[2][3][4][5][6][7][8][9]

-

Activation: The "hard" silicon atom of TMSI coordinates to the "hard" ether oxygen of the 2-methoxypyridine. While the pyridine nitrogen is basic and may kinetically silylate first, the thermodynamic sink is the O-silylated oxonium intermediate.

-

Cleavage (

): The "soft" iodide ion attacks the methyl group (the softest electrophilic site), cleaving the C-O bond. -

Transformation: This releases Methyl Iodide (MeI) and the silyl enol ether (2-trimethylsilyloxypyridine).

-